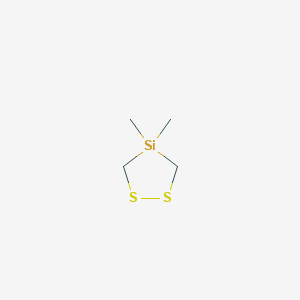
4,4-Dimethyl-1,2,4-dithiasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1,2,4-dithiasilolane is a chemical compound with the molecular formula C4H10S2Si It is a member of the dithiasilolane family, which are heterocyclic compounds containing sulfur and silicon atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,2,4-dithiasilolane typically involves the reaction of dimethylchlorosilane with a sulfur-containing reagent under controlled conditions. One common method is the reaction of dimethylchlorosilane with sodium sulfide in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1,2,4-dithiasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or disulfide.
Substitution: The silicon atom in the ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1,2,4-dithiasilolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1,2,4-dithiasilolane involves its interaction with various molecular targets. The sulfur atoms in the ring structure can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The silicon atom can undergo nucleophilic attack, leading to the formation of various derivatives. These interactions are crucial for its applications in different fields.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL)
- 5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL)
Uniqueness
4,4-Dimethyl-1,2,4-dithiasilolane is unique due to its combination of sulfur and silicon atoms in a five-membered ring structure. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and the ability to form stable complexes with metal ions. These properties differentiate it from other similar compounds and make it valuable in various applications.
Propiedades
Número CAS |
918904-92-4 |
|---|---|
Fórmula molecular |
C4H10S2Si |
Peso molecular |
150.3 g/mol |
Nombre IUPAC |
4,4-dimethyl-1,2,4-dithiasilolane |
InChI |
InChI=1S/C4H10S2Si/c1-7(2)3-5-6-4-7/h3-4H2,1-2H3 |
Clave InChI |
SFRFJEBARVHPSV-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CSSC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene](/img/structure/B12622988.png)
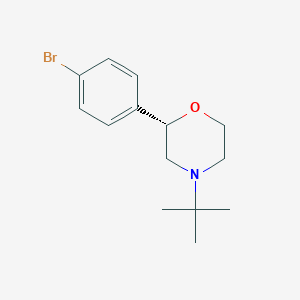
![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
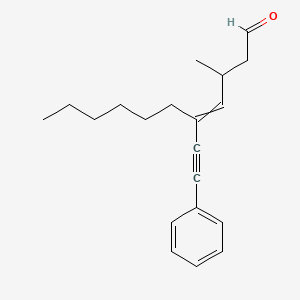

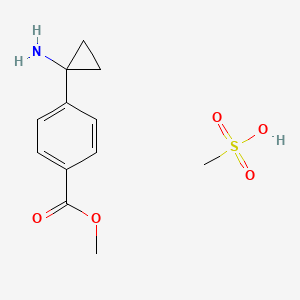
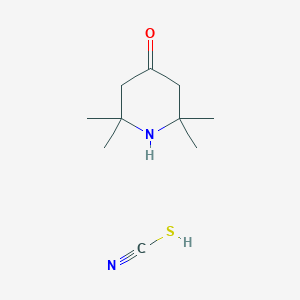
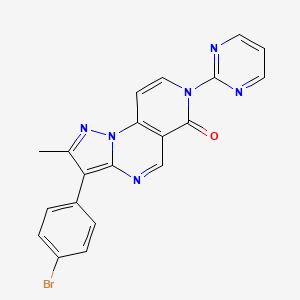
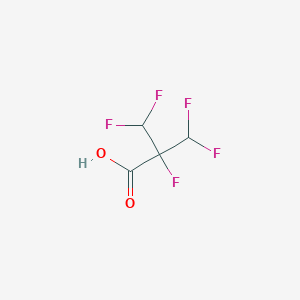
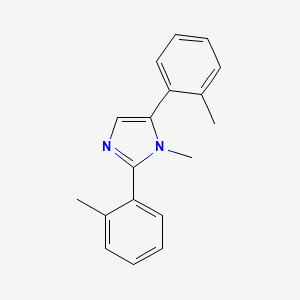

![[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)
![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)

